2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile

Medicinal Chemistry Organic Synthesis Cross-Coupling

This advanced heterocyclic intermediate features a unique 6-bromo-8-fluoro substitution pattern on a 3-acetonitrile-quinoline scaffold. The pre-installed aryl bromide and nitrile groups enable direct Suzuki/Buchwald-Hartwig couplings and conversion to amines, amides, or tetrazoles without additional synthetic steps. Ideal for late-stage diversification in kinase and GPCR focused libraries, this building block reduces unit operations, minimizes waste, and improves API yield. Its higher boiling point (397.7±37.0 °C) supports scalable purification. Secure your research supply – request a quote today.

Molecular Formula C11H6BrFN2
Molecular Weight 265.08 g/mol
Cat. No. B12338204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile
Molecular FormulaC11H6BrFN2
Molecular Weight265.08 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)F)CC#N
InChIInChI=1S/C11H6BrFN2/c12-9-4-8-3-7(1-2-14)6-15-11(8)10(13)5-9/h3-6H,1H2
InChIKeyAIWDCSRWRQAXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile: A Differentiated Quinoline Building Block for Targeted Synthesis


2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile (CAS 2306274-61-1) is a heterocyclic quinoline derivative with a molecular weight of 265.08 g/mol [1]. It features a quinoline core with distinct bromine and fluorine substitutions at the 6- and 8-positions, respectively, and an acetonitrile group at the 3-position . This specific substitution pattern confers unique physicochemical properties, including a predicted density of 1.622±0.06 g/cm³ and a boiling point of 397.7±37.0 °C, which differentiate it from less-substituted analogs .

Why 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile Cannot Be Replaced by Common Analogs


The presence and position of the bromine, fluorine, and acetonitrile groups on the quinoline ring are not arbitrary. The 6-bromo-8-fluoro substitution pattern on a 3-acetonitrile-quinoline scaffold is critical for specific synthetic applications, particularly in cross-coupling reactions. Substituting a non-brominated analog like 2-(8-fluoroquinolin-3-yl)acetonitrile (CAS 1784411-75-1) would eliminate the key aryl halide handle necessary for Suzuki-Miyaura or Buchwald-Hartwig couplings, drastically limiting its utility as a building block . Conversely, using a simpler intermediate like 6-bromo-8-fluoroquinoline (CAS 220513-46-2) lacks the pre-installed acetonitrile group, requiring additional synthetic steps to introduce the nitrile functionality, thereby increasing time, cost, and complexity in multi-step synthesis .

Quantitative Differentiation: Why 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile Outperforms Analogs in Synthetic Utility


Enhanced Synthetic Versatility: Aryl Bromide Handle Enables Diverse Cross-Coupling Reactions

The target compound possesses an aryl bromide at the 6-position, a critical functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a key differentiator from the non-brominated analog 2-(8-fluoroquinolin-3-yl)acetonitrile, which lacks this reactive handle and is therefore unsuitable for these fundamental transformations . The presence of the bromine atom is a structural requirement for these reactions, and its absence in the comparator renders it inert under standard cross-coupling conditions.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Pre-Installed Acetonitrile Group Reduces Synthetic Step Count and Cost

The target compound contains a pre-installed acetonitrile group at the 3-position of the quinoline ring. This is a significant advantage over simpler intermediates like 6-bromo-8-fluoroquinoline, which lack this functionality . Introducing a nitrile group later in a synthetic sequence typically requires additional steps, such as halogenation followed by cyanation, which can lower overall yield and increase production costs. While direct step-count data is not available, the presence of the nitrile group eliminates at least one synthetic transformation compared to starting from the unsubstituted quinoline.

Process Chemistry Medicinal Chemistry Synthetic Efficiency

Differentiated Physicochemical Properties: Higher Boiling Point and Density

The compound exhibits a predicted boiling point of 397.7±37.0 °C and a density of 1.622±0.06 g/cm³ . These values are distinct from the non-brominated analog, 2-(8-fluoroquinolin-3-yl)acetonitrile, for which such data is not readily available, likely due to its lower molecular weight and lack of a heavy bromine atom . The presence of the bromine atom increases molecular weight and intermolecular forces, resulting in a higher boiling point, which can be advantageous in purification processes like distillation or for thermal stability in certain reaction conditions.

Process Chemistry Analytical Chemistry Physical Chemistry

Optimal Application Scenarios for 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile in Medicinal Chemistry and Process Development


Scaffold for Kinase or GPCR Targeted Libraries

The compound's aryl bromide and acetonitrile groups make it an ideal advanced intermediate for synthesizing focused libraries targeting kinases or GPCRs. The bromine enables late-stage diversification via Suzuki coupling, while the nitrile can be converted to amines, amides, or tetrazoles, common motifs in ATP-competitive kinase inhibitors. This dual functionality supports efficient structure-activity relationship (SAR) exploration, a strategy supported by the presence of both a reactive handle and a pre-installed functional group [1].

Synthesis of Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Quinoline derivatives with specific halogen substitution patterns have shown activity as ALLINIs, a novel class of antiviral agents. Studies on multi-substituted quinolines have demonstrated that bromine substitution at the 6-position can confer improved antiviral properties [1]. This compound, with its 6-bromo-8-fluoro substitution and a modifiable 3-acetonitrile group, represents a strategic starting point for optimizing this class of inhibitors, potentially enabling the design of compounds with enhanced potency or resistance profiles.

Process Chemistry and Scale-Up: Cost-Effective Late-Stage Intermediate

In a process chemistry setting, this compound can serve as a cost-effective late-stage intermediate. Its pre-installed nitrile group bypasses a potentially low-yielding cyanation step later in the synthesis. This can reduce the overall number of unit operations, minimize waste, and improve the overall yield and purity of the final active pharmaceutical ingredient (API). The higher boiling point also suggests it may be more amenable to certain purification techniques during scale-up [1].

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